Stallimycin
Overview
Description
It binds to the minor groove of double-stranded B-DNA in a non-intercalative manner, forming strong reversible complexes preferentially at nucleotide sequences consisting of 4-5 adjacent AT base pairs . This compound is derived from the pyrrole-amide skeleton and has been used as a DNA sequence-selective vehicle for delivering alkylating functions to DNA targets, significantly increasing its cytotoxicity .
Preparation Methods
Stallimycin is produced through the fermentation of streptomycete in a fermentation medium containing a carbon source, a nitrogen source, and other nutrients . The fermentation process involves cultivating the streptomycete in a controlled environment to optimize the production of the compound. After fermentation, the compound is extracted and purified from the fermentation broth .
Chemical Reactions Analysis
Stallimycin undergoes various chemical reactions, primarily involving its interaction with DNA. It binds to the minor groove of double-stranded B-DNA, forming strong reversible complexes with nucleotide sequences consisting of 4-5 adjacent AT base pairs. This interaction is crucial for its antibacterial and antitumor activities. Common reagents and conditions used in these reactions include the presence of DNA and appropriate buffers to maintain the stability of the DNA-stallimycin complex.
Scientific Research Applications
Stallimycin has a wide range of scientific research applications in chemistry, biology, medicine, and industry. In chemistry, it is studied for its ability to bind to DNA and form stable complexes. In biology, it is used to investigate the mechanisms of DNA binding and the effects of DNA-binding compounds on cellular processes. In medicine, this compound is explored for its potential as an antibacterial and antitumor agent. It has shown promise in inhibiting the SARS-CoV-2 PLpro enzyme, making it a potential therapeutic agent for COVID-19 . In industry, this compound is used in the development of new drugs and therapeutic agents.
Mechanism of Action
Stallimycin acts as a minor groove binder, binding to the small furrow of the double helix. It inhibits transcription and increases the activity of topoisomerase II. The compound’s interactions with DNA are crucial for its antibacterial and antitumor activities. By binding to the minor groove of DNA, this compound disrupts the normal functioning of the DNA, leading to the inhibition of transcription and other cellular processes.
Comparison with Similar Compounds
Stallimycin is similar to other DNA-binding compounds, such as netropsin and distamycin B. it is unique in its ability to form strong reversible complexes with nucleotide sequences consisting of 4-5 adjacent AT base pairs. This specificity makes this compound a valuable tool in studying DNA interactions and developing new therapeutic agents. Other similar compounds include telaprevir, grazoprevir, and boceprevir, which are known protease inhibitors .
Properties
IUPAC Name |
N-[5-[[5-[(3-amino-3-iminopropyl)carbamoyl]-1-methylpyrrol-3-yl]carbamoyl]-1-methylpyrrol-3-yl]-4-formamido-1-methylpyrrole-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N9O4/c1-29-9-13(26-12-32)6-17(29)21(34)28-15-8-18(31(3)11-15)22(35)27-14-7-16(30(2)10-14)20(33)25-5-4-19(23)24/h6-12H,4-5H2,1-3H3,(H3,23,24)(H,25,33)(H,26,32)(H,27,35)(H,28,34) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPBAOYRENQEPJO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C1C(=O)NC2=CN(C(=C2)C(=O)NC3=CN(C(=C3)C(=O)NCCC(=N)N)C)C)NC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N9O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
6576-51-8 (mono-hydrochloride) | |
Record name | Stallimycin [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000636475 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID9045637 | |
Record name | Stallimycin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9045637 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
481.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
636-47-5 | |
Record name | Distamycin A | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=636-47-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Stallimycin [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000636475 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | distamycin a | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82150 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Stallimycin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9045637 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | STALLIMYCIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/80O63P88IS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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